1-[[3,5-Bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl]-4-chloro-3,5-dimethyl-1H-pyrazole 1-[[3,5-Bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl]-4-chloro-3,5-dimethyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1006336-82-8
VCID: VC19982753
InChI: InChI=1S/C22H19ClF2N4/c1-13-21(16-4-8-18(24)9-5-16)27-29(12-28-15(3)20(23)14(2)26-28)22(13)17-6-10-19(25)11-7-17/h4-11H,12H2,1-3H3
SMILES:
Molecular Formula: C22H19ClF2N4
Molecular Weight: 412.9 g/mol

1-[[3,5-Bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl]-4-chloro-3,5-dimethyl-1H-pyrazole

CAS No.: 1006336-82-8

Cat. No.: VC19982753

Molecular Formula: C22H19ClF2N4

Molecular Weight: 412.9 g/mol

* For research use only. Not for human or veterinary use.

1-[[3,5-Bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl]-4-chloro-3,5-dimethyl-1H-pyrazole - 1006336-82-8

Specification

CAS No. 1006336-82-8
Molecular Formula C22H19ClF2N4
Molecular Weight 412.9 g/mol
IUPAC Name 1-[[3,5-bis(4-fluorophenyl)-4-methylpyrazol-1-yl]methyl]-4-chloro-3,5-dimethylpyrazole
Standard InChI InChI=1S/C22H19ClF2N4/c1-13-21(16-4-8-18(24)9-5-16)27-29(12-28-15(3)20(23)14(2)26-28)22(13)17-6-10-19(25)11-7-17/h4-11H,12H2,1-3H3
Standard InChI Key TTZCRVSLVIWAOE-UHFFFAOYSA-N
Canonical SMILES CC1=C(N(N=C1C2=CC=C(C=C2)F)CN3C(=C(C(=N3)C)Cl)C)C4=CC=C(C=C4)F

Introduction

Structural Elucidation and Molecular Characteristics

The target compound features a bis-pyrazole architecture, with two distinct pyrazole rings connected via a methylene (-CH2_2-) bridge. The first pyrazole unit (Position 1) is substituted at positions 3 and 5 with 4-fluorophenyl groups and at position 4 with a methyl group. The second pyrazole (Position 2) contains a chloro group at position 4 and methyl groups at positions 3 and 5. This arrangement creates a highly halogenated and alkylated structure, which likely influences its electronic properties and bioactivity .

Comparative Structural Analysis

The core 3,5-bis(4-fluorophenyl)-1H-pyrazole motif (CAS 1493-47-6) shares structural homology with the first pyrazole ring in the target compound . Key differences include the addition of a 4-methyl group and the methylene-linked second pyrazole. The presence of chloro and methyl substituents on the second pyrazole aligns with bioactive pyrazole derivatives described in anti-inflammatory and antimicrobial contexts .

Table 1: Structural Comparison with Related Compounds

Compound NameMolecular FormulaKey SubstituentsBioactivity Reference
Target CompoundC23_{23}H20_{20}ClF2_2N4_44-Fluorophenyl, Chloro, MethylN/A
3,5-Bis(4-fluorophenyl)-1H-pyrazole C15_{15}H10_{10}F2_2N2_24-FluorophenylResearch chemical
4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide C17_{17}H14_{14}F3_3N3_3O2_2STrifluoromethyl, SulfonamideAnti-inflammatory
StepReaction TypeReagents/ConditionsIntermediate
1CyclocondensationHydrazine, β-diketone, Acid catalysis3,5-Bis(4-fluorophenyl)-4-methyl-1H-pyrazole
2ChloromethylationCH2_2O, HCl, ZnCl2_21-(Chloromethyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole
3Alkylation4-Chloro-3,5-dimethyl-1H-pyrazole, Base (K2_2CO3_3)Target Compound

Physicochemical Properties and Stability

The compound’s molecular formula (C23_{23}H20_{20}ClF2_2N4_4) suggests a molecular weight of approximately 449.88 g/mol. Key properties inferred from structural analogs include:

  • Lipophilicity: High logP due to aromatic fluorination and alkyl groups, enhancing membrane permeability .

  • Solubility: Likely low aqueous solubility, necessitating organic solvents (e.g., DMSO) for in vitro studies .

  • Stability: The electron-withdrawing fluoro and chloro groups may reduce susceptibility to oxidative degradation .

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